2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Overview
Description
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a compound involved in various chemical syntheses, particularly in the generation of sulfonylated benzofurans. These compounds are significant due to their potential applications in material science, organic synthesis, and pharmaceuticals, emphasizing the need for efficient methods for their preparation.
Synthesis Analysis
The synthesis of sulfonylated benzofurans can be achieved via several methods:
- Ag-Catalyzed Oxidative Cyclization : Utilizes sodium sulfinates as sulfonylation reagents under mild conditions, offering good yields with high chemo- and regioselectivities (Wu et al., 2017).
- Metal-Free I2O5-Mediated Synthesis : Involves oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides, presenting a metal-free approach to sulfonylated benzofurans (Wang et al., 2019).
Molecular Structure Analysis
- X-ray Structural Characterization : Studies like those on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have utilized X-ray diffraction, DFT calculations, and NBO analysis to understand the molecular geometry, stability, and electronic properties of sulfonamide compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
- CuI-Mediated Synthesis : Describes the one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones, showcasing the versatility of sulfonyl chlorides in heterocyclic compound synthesis (Chang et al., 2018).
- Visible-Light-Induced Cyclization : Demonstrates a metal-free synthesis route under mild conditions, highlighting the formation of C–S, C-C, and C=O bonds in a one-pot operation (Wang et al., 2020).
Physical Properties Analysis
- Single Crystal Analysis : Provides insights into the molecular packing, hydrogen bonding, and crystallographic parameters, essential for understanding the stability and reactivity of the compound (Choi et al., 2010).
Chemical Properties Analysis
- Radical Addition Cascade Cyclization : Explores the generation of sulfur-containing radicals for the synthesis of functionalized benzofurans, emphasizing the chemical versatility of 1,6-enynes (Zhang et al., 2018).
Scientific Research Applications
Solid-Phase Synthesis of Oxazolidinones : It is used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, showing potential for drug development with broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Antioxidant Agent Synthesis : This compound aids in the synthesis of benzofurans, which act as a variety of antioxidant agents. This method promises higher yields in the synthesis of new antioxidants (Rangaswamy, Kumar, Harini, & Naik, 2015).
Potential in Diuretics : Sulfamoyl dihydrobenzodioxins synthesized from it show lower diuretic and antihypertensive activities compared to some existing diuretics, suggesting potential as new sulfonamide diuretics (Itazaki et al., 1988).
Synthesis of Sulfonylated Benzofurans : A study developed a method for synthesizing sulfonylated benzofurans using sodium sulfinates, resulting in high chemo- and regioselectivities under mild conditions (Wu et al., 2017).
Antimicrobial and Antioxidant Drug Candidates : Novel benzofuran-gathered C-2,4,6-substituted pyrimidine derivatives, conjugated by sulfonyl chlorides including 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, show significant antioxidant and antimicrobial activity, making them promising drug candidates (Rangaswamy et al., 2015).
Antibacterial Potential of Derivatives : N-substituted-N-(2,3-Dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, derived from this compound, show potent antibacterial potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).
Facilitating Efficient Synthesis : This compound has been used in facilitating the efficient synthesis of pyrazolone and benzofuran thioethers, offering a transition-metal-free method for these compounds (Zhao et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYPBARHGPULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379849 | |
Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
CAS RN |
115010-11-2 | |
Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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